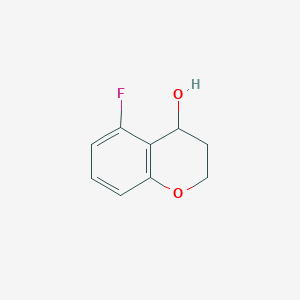

5-Fluorochroman-4-ol

Description

Structural Significance of the Chromanol Moiety in Organic Chemistry

The chromanol moiety, a bicyclic ether, is a privileged scaffold in organic chemistry, appearing in a wide array of natural products and biologically active compounds. rsc.orgmdpi.com Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets. researchgate.net The presence of the dihydropyran ring fused to a benzene (B151609) ring imparts a unique electronic and conformational character to the molecule. The oxygen atom within the heterocycle can participate in hydrogen bonding, and the aromatic ring can engage in various intermolecular interactions. google.com Furthermore, the chromanol framework is a key component of tocopherols (B72186) (Vitamin E), which are known for their antioxidant properties. mdpi.com

The Role of Fluorine Substitution in Modulating Molecular Properties and Reactivity

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical and biological properties. nih.govnbinno.com Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen sterically. nbinno.com The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. conicet.gov.ar

Key effects of fluorine substitution include:

Modulation of Acidity and Basicity: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons and decrease the basicity of nitrogen-containing functional groups. nbinno.com

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes. nih.gov

Altered Conformation: The introduction of fluorine can influence the preferred conformation of a molecule due to electrostatic interactions.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity. nbinno.com

The strategic placement of a fluorine atom at the 5-position of the chromanol ring in 5-Fluorochroman-4-ol is anticipated to significantly influence the electronic properties of the aromatic ring, thereby affecting its reactivity and interactions with other molecules.

Overview of this compound as a Synthetic Target and Research Scaffold

While specific research focused solely on this compound is limited in publicly available literature, its structural features suggest its considerable potential as a synthetic intermediate and a research scaffold. The hydroxyl group at the 4-position serves as a handle for further functionalization, allowing for the introduction of a wide variety of substituents. The fluorine atom at the 5-position provides a tool for fine-tuning the electronic and biological properties of the resulting derivatives.

Given the precedent set by related molecules like (R)-5,7-Difluorochroman-4-ol, which is a key intermediate in the synthesis of the potassium-competitive acid blocker Tegoprazan, it is plausible that this compound could serve as a building block for the synthesis of novel therapeutic agents. google.com Its potential applications could span various areas of medicinal chemistry, including the development of anti-inflammatory, anticancer, and antimicrobial agents.

Detailed Research Findings

Hypothetical Physicochemical Properties of this compound

The following table presents a hypothetical comparison of the physicochemical properties of chroman-4-ol and this compound, illustrating the expected impact of the fluorine atom.

| Property | Chroman-4-ol (Predicted) | This compound (Predicted) | Rationale for Difference |

| Molecular Weight | 150.17 g/mol | 168.16 g/mol | Addition of a fluorine atom. |

| LogP (Lipophilicity) | ~1.5 | ~1.8 | Fluorine substitution generally increases lipophilicity. |

| pKa (Phenolic Proton) | ~10.0 | ~9.5 | The electron-withdrawing fluorine atom increases the acidity of the aromatic ring, which can indirectly influence the hydroxyl group at the 4-position. |

| Boiling Point | Lower | Higher | Increased molecular weight and polarity due to the C-F bond. |

This table is for illustrative purposes and the values are estimated based on general chemical principles.

Plausible Synthetic Approach to this compound

A likely synthetic route to this compound would involve the reduction of the corresponding ketone, 5-Fluorochroman-4-one. This precursor could be synthesized through several established methods for the preparation of chromanones, followed by a fluorination step.

Step 1: Synthesis of 5-Fluorochroman-4-one

A potential route could involve the intramolecular cyclization of a fluorinated phenolic acid or a related precursor.

Step 2: Reduction to this compound

The reduction of the ketone can be achieved using various reducing agents. For stereoselective synthesis, chiral reducing agents or enzymatic methods could be employed, similar to the synthesis of related chiral chromanols.

| Reaction Step | Reagents and Conditions | Expected Outcome |

| Ketone Reduction | 1. Sodium borohydride (B1222165) (NaBH4), Methanol, 0 °C to rt2. Workup | Racemic this compound |

| Asymmetric Reduction | 1. Chiral borane (B79455) reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine), Borane-dimethyl sulfide (B99878) complex, THF2. Workup | Enantiomerically enriched this compound |

This table outlines plausible synthetic transformations based on standard organic chemistry reactions.

The exploration of this compound and its derivatives holds promise for the discovery of new molecules with valuable applications in various fields of chemical science. Further research into the synthesis, properties, and applications of this compound is warranted to fully unlock its potential.

Structure

3D Structure

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

5-fluoro-3,4-dihydro-2H-chromen-4-ol |

InChI |

InChI=1S/C9H9FO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,7,11H,4-5H2 |

InChI Key |

DTBIXAHLBBXVQO-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1O)C(=CC=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Fluorochroman 4 Ol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the efficiency of chemical reactions, has emerged as a powerful tool for producing chiral compounds. nih.govhelmholtz-hips.de These methods often operate under mild conditions, reducing the occurrence of side reactions and byproducts. nih.gov

Asymmetric Reduction of 5-Fluorochroman-4-one Derivatives

The asymmetric reduction of the prochiral ketone, 5-fluorochroman-4-one, is a direct and effective route to obtaining optically active 5-Fluorochroman-4-ol. Biocatalysts, particularly enzymes, are highly effective for this transformation due to their inherent stereoselectivity. researchgate.net Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to their corresponding alcohols, and they are central to this biocatalytic approach. researcher.life

The process typically involves whole-cell biocatalysts or isolated enzymes to achieve high conversion and enantiomeric excess. For instance, the reduction of similar chromanone structures has been successfully demonstrated using various microbial strains, which can be optimized by adjusting reaction parameters like pH, temperature, and substrate concentration to enhance both yield and stereoselectivity. researchgate.net

Application of Ketoreductase Enzymes and Coenzyme Systems in Stereoselective Synthesis

Ketoreductases (KREDs), a subset of ADHs, are particularly well-suited for the asymmetric reduction of ketones. google.com These enzymes facilitate the stereospecific transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. nih.gov The catalytic cycle necessitates the continuous regeneration of the expensive cofactor. nih.gov

A common and efficient method for cofactor regeneration is the substrate-coupled approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction mixture. The KRED oxidizes the cosubstrate to regenerate the reduced cofactor, which can then participate in another round of ketone reduction. This system drives the reaction towards the desired alcohol product. researchgate.net Another effective strategy involves a coupled-enzyme system, where a second enzyme, like glucose dehydrogenase (GDH), is used to regenerate the cofactor by oxidizing a cheap sugar, such as glucose. rsc.orgumich.edu

The selection of the appropriate KRED is crucial, as different enzymes can exhibit opposite stereopreferences, allowing for the synthesis of either the (R)- or (S)-enantiomer of the target alcohol. rsc.org For example, in the synthesis of precursors for the β2-agonist clenbuterol, a ketoreductase was used with NADPH as the cofactor to achieve high enantiomeric excess. researchgate.net

Strategies for Enhancing Enantiomeric Excess and Diastereomeric Ratio in Biocatalytic Transformations

Achieving high levels of enantiomeric excess (ee) and diastereomeric ratio (dr) is a primary goal in stereoselective synthesis. Several strategies can be employed to optimize these outcomes in biocatalytic reductions.

One key strategy is the screening of a diverse library of KREDs to identify the most selective enzyme for a specific substrate. researchgate.net The reaction conditions, including pH, temperature, and the choice of co-solvent, can also be fine-tuned to maximize stereoselectivity. researchgate.net For instance, the use of organic co-solvents can enhance substrate solubility and, in some cases, improve enzyme stability and selectivity. researchgate.net

In cases where a single biocatalytic reduction does not provide sufficient stereoselectivity, a kinetic resolution approach can be employed. This involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. wikipedia.org

Asymmetric Organometallic Catalysis

Asymmetric organometallic catalysis provides a powerful alternative to biocatalysis for the synthesis of chiral alcohols. These methods often utilize transition metal complexes with chiral ligands to achieve high levels of stereocontrol.

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium(II) complexes are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. nih.gov This reaction typically uses a simple and inexpensive hydrogen source, such as a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt3) or isopropanol. nih.gov The catalyst, often a tethered Ru(II) complex, facilitates the transfer of hydrogen to the ketone with high enantioselectivity. nih.gov

The ATH of 3-fluorochromanone derivatives using a chiral Ru(II)-diamine catalyst has been shown to produce cis-3-fluorochroman-4-ols with excellent diastereomeric ratios (up to 99:1 dr) and enantioselectivities (up to >99% ee). nih.govacs.org The reaction proceeds under mild conditions with low catalyst loading, making it a practical and efficient method. nih.govacs.org

Dynamic Kinetic Resolution in the Synthesis of Chiral Fluorochromanols

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product with a theoretical yield of 100%. wikipedia.orgprinceton.edu This process combines a rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution. princeton.edu

In the context of synthesizing chiral fluorochromanols, DKR is particularly effective for substrates with a stereocenter that can be easily epimerized, such as the C3 position in 3-fluorochroman-4-one. The Ru(II)-catalyzed ATH of these substrates often proceeds via a DKR process. bohrium.comresearchgate.net The catalyst not only facilitates the enantioselective reduction of the ketone but also promotes the racemization of the adjacent stereocenter, allowing the less reactive enantiomer to be converted into the more reactive one. wikipedia.orgresearchgate.net This results in the formation of the cis-3-fluorochroman-4-ol as the major diastereomer with high enantiomeric purity. nih.govacs.org The success of the DKR is dependent on the relative rates of racemization and reduction, with the ideal scenario being that the rate of racemization is significantly faster than the rate of reduction. princeton.edu

Data Tables

Table 1: Chemoenzymatic Reduction of Prochiral Ketones

| Enzyme/Biocatalyst | Substrate | Product | Cofactor/System | Enantiomeric Excess (ee) | Reference |

| Ketoreductase (KRED) | 2-chloro-1-(6-fluorochroman-2-yl)ethanone | (R)- and (S)-2-chloro-1-(6-fluorochroman-2-yl)ethanol | KRED-228 | Diastereomeric mixture | researchgate.net |

| Ketoreductases (KREDs) | α-nitro ketones | β-nitro alcohols | YGL039w, RasADH/SyADH | up to >99% | rsc.org |

| Bacillus thuringiensis | Acetophenone | (R)-1-phenylethanol | Growing cells | 99% | researchgate.net |

| Ketoreductase | 4-Amino-3,5-dichlorophenacyl bromide | (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | NADPH | 93% | researchgate.net |

Table 2: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of 3-Fluorochromanones

| Catalyst | Substrate | Product | Hydrogen Source | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Ru(II)-diamine complex | 3-Fluorochromanone derivatives | cis-3-Fluorochroman-4-ol derivatives | HCOOH/Et3N | up to 99:1 | up to >99% | nih.govacs.org |

Palladium-Catalyzed Coupling Methods in Fluorochromanone Precursor Synthesis

The synthesis of the key precursor, 5-fluorochromanone, often relies on palladium-catalyzed cross-coupling reactions to construct the core aromatic structure. These methods offer high efficiency and functional group tolerance, making them indispensable tools in modern organic synthesis. researchgate.net

Palladium-catalyzed reactions such as the Suzuki, Stille, and Negishi couplings are powerful for forming carbon-carbon bonds. nih.gov For instance, a Suzuki-Miyaura coupling could be employed to couple a suitably substituted aryl boronic acid or ester with an appropriate coupling partner, facilitated by a palladium catalyst and a phosphine (B1218219) ligand. uwindsor.ca The choice of ligand, such as bulky trialkylphosphines like P(t-Bu)3, can be crucial for achieving high reactivity, even with challenging substrates like aryl chlorides, under mild conditions. nih.gov

The general catalytic cycle for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The selection of the palladium catalyst, ligands, base, and solvent system is critical for optimizing the reaction yield and minimizing side products. For example, palladium complexes with bulky electron-rich phosphine ligands have shown great success in coupling a wide range of substrates. nih.gov Microwave heating has also been shown to improve the yields of palladium-catalyzed N-arylation reactions in the synthesis of some heterocyclic compounds. nih.gov

Table 1: Key Parameters in Palladium-Catalyzed Cross-Coupling Reactions

| Parameter | Description | Significance in 5-Fluorochromanone Synthesis |

| Catalyst | The palladium source, often a Pd(0) or Pd(II) complex. | The choice of catalyst precursor and its oxidation state can influence reaction initiation and efficiency. |

| Ligand | A coordinating species, typically a phosphine, that stabilizes the palladium center and modulates its reactivity. | Bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, crucial for efficient coupling. nih.gov |

| Base | An essential component in many cross-coupling reactions, particularly the Suzuki coupling, to facilitate the transmetalation step. | The strength and nature of the base can impact the reaction rate and the stability of the boronic acid derivative. |

| Solvent | The reaction medium, which can affect catalyst solubility, stability, and reactivity. | A suitable solvent ensures all reaction components are appropriately solvated for efficient reaction. numberanalytics.com |

| Temperature | The reaction temperature influences the reaction rate and selectivity. numberanalytics.com | Optimization of temperature is necessary to achieve a reasonable reaction time without promoting decomposition or side reactions. |

Retrosynthetic Analysis and Multi-Step Synthetic Pathway Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. youtube.com3ds.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.comicj-e.org3ds.com

For this compound, a retrosynthetic analysis would begin by disconnecting the alcohol functionality, leading back to the corresponding ketone, 5-fluorochromanone. This disconnection is a functional group interconversion (FGI). youtube.com The synthesis of 5-fluorochromanone itself can be approached through several pathways. One common strategy involves an intramolecular cyclization of a suitably substituted phenol (B47542) derivative.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect C-O bond (alcohol): This leads to 5-Fluorochromanone. This transformation in the forward direction would be a reduction of the ketone.

Disconnect the chromanone ring: An intramolecular Friedel-Crafts acylation or a similar cyclization reaction is a common strategy for forming the chromanone ring system. This disconnection breaks the bond between the aromatic ring and the carbonyl carbon, leading to a precursor like 3-(2-fluoro-phenoxy)propanoic acid or its corresponding acid chloride.

Disconnect the ether linkage: This leads to 2-fluorophenol (B130384) and a three-carbon synthon, such as acrylic acid or a derivative.

Optimization of Synthetic Efficiency and Selectivity

Optimizing a synthetic route involves systematically modifying reaction parameters to maximize yield and selectivity while minimizing byproducts. whiterose.ac.uk

Design of Experiments (DoE) is a statistical methodology used to efficiently optimize reactions by simultaneously varying multiple factors. mt.comacsgcipr.orgresearchgate.net This approach allows for the identification of critical parameters and their interactions, leading to a more thorough understanding of the reaction space than traditional one-factor-at-a-time (OFAT) optimization. whiterose.ac.ukmt.com

For the synthesis of this compound, DoE can be applied to key steps, such as the palladium-catalyzed coupling or the reduction of 5-fluorochromanone. mt.com Factors to be investigated could include temperature, catalyst loading, reactant concentrations, and solvent composition. numberanalytics.com The goal is to find a set of conditions that provides the desired product in high yield and purity. researchgate.net

Table 2: Example of a DoE Approach for Optimizing the Reduction of 5-Fluorochromanone

| Factor | Level 1 | Level 2 |

| Temperature (°C) | 25 | 40 |

| Catalyst Loading (mol%) | 0.5 | 1.0 |

| Substrate Concentration (M) | 0.1 | 0.2 |

By running a series of experiments covering different combinations of these factors, a statistical model can be generated to predict the optimal conditions. researchgate.net

In the synthesis of this compound, controlling regioselectivity is crucial, especially during the formation of the fluorinated aromatic precursor. For instance, in electrophilic aromatic substitution reactions to introduce the fluorine atom, directing groups on the aromatic ring will determine the position of fluorination. Careful selection of the starting materials and reaction conditions is necessary to ensure the desired 5-fluoro substitution pattern.

Minimizing byproducts often involves fine-tuning reaction parameters. For example, in the reduction of 5-fluorochromanone to this compound, over-reduction to the corresponding alkane can be a potential side reaction. The choice of reducing agent and careful control of reaction time and temperature can mitigate this. The regioselective synthesis of some fluorinated heterocyclic compounds has been achieved using specific synthetic surrogates and catalysts. rsc.org

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. researchgate.netutdallas.edu Enzymes, such as ketoreductases (KREDs), can catalyze the stereoselective reduction of ketones to produce a single enantiomer of the corresponding alcohol with high enantiomeric excess (ee). researchgate.net

For the synthesis of enantiomerically pure (R)- or (S)-5-Fluorochroman-4-ol, a suitable KRED can be employed to reduce 5-fluorochromanone. The stereochemical outcome is determined by the specific enzyme used.

Enzyme engineering techniques, such as directed evolution and site-directed mutagenesis, can be used to improve the performance of natural enzymes. whiterose.ac.ukresearchgate.net This can involve enhancing the enzyme's activity towards a non-natural substrate like 5-fluorochromanone, improving its stability under process conditions, or even altering its stereoselectivity to produce the desired enantiomer. researchgate.net

Table 3: Comparison of Synthetic Methods for Chiral Alcohols

| Method | Advantages | Disadvantages |

| Chiral Catalytic Hydrogenation | High enantioselectivity, applicable to a wide range of substrates. | Often requires expensive and toxic heavy metals. |

| Biocatalytic Reduction (KREDs) | High stereoselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Substrate scope can be limited, enzyme may require engineering for optimal performance. researchgate.net |

| Chiral Resolution | Can be effective for separating enantiomers. | Maximum theoretical yield is 50% for a single enantiomer, requires a suitable resolving agent. |

Advanced Derivatization Strategies of the this compound Scaffold for Complex Organic Synthesis

The this compound scaffold provides a versatile platform for the synthesis of more complex molecules. ugent.bemdpi.com The hydroxyl group and the aromatic ring are key functional handles for further derivatization.

The hydroxyl group can be converted into a variety of other functional groups. For example, it can be oxidized back to the ketone, used as a leaving group in nucleophilic substitution reactions, or esterified or etherified to introduce new substituents. These transformations allow for the construction of a diverse library of compounds based on the 5-fluorochroman core.

The aromatic ring can undergo further functionalization through electrophilic aromatic substitution reactions, although the fluorine atom and the chroman ring will influence the position of subsequent substitutions. Palladium-catalyzed cross-coupling reactions can also be used to attach various groups to the aromatic ring, provided a suitable handle (e.g., a bromine or iodine atom) is present. Late-stage diversification of complex scaffolds is a powerful strategy in medicinal chemistry for exploring structure-activity relationships. nih.gov The integration of synthetic biology and synthetic chemistry can also enable the rapid generation of diverse compound libraries from a common scaffold. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques for 5 Fluorochroman 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 5-Fluorochroman-4-ol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment, carbon skeleton, and the proximity of the fluorine atom can be obtained.

Proton (¹H) NMR for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy provides critical insights into the electronic environment of the hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), indicate the level of shielding or deshielding experienced by each proton, which is influenced by neighboring atoms and functional groups. chemistrysteps.com The multiplicity of the signals (e.g., singlet, doublet, triplet) arises from spin-spin coupling with adjacent protons and provides information about the connectivity of the atoms. rsc.org

In a typical ¹H NMR spectrum of a chroman-4-ol derivative, protons on the aromatic ring generally appear in the downfield region (around 6.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. mdpi.com Protons on the heterocyclic ring, specifically those adjacent to the oxygen atom and the hydroxyl group, also exhibit characteristic chemical shifts. The proton attached to the carbon bearing the hydroxyl group (C4) and the protons on the adjacent methylene (B1212753) group (C2 and C3) provide key structural information. The coupling patterns between these protons help to establish their relative stereochemistry (cis or trans). For instance, the analysis of coupling constants between protons can indicate their alignment. rsc.org

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Chroman-4-ol Derivatives

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | 6.0 - 8.0 | m (multiplet) | The exact shift and multiplicity depend on the substitution pattern. |

| H-4 (CH-OH) | 4.5 - 5.5 | m | Position is influenced by stereochemistry and hydrogen bonding. |

| H-2 (O-CH₂) | 4.0 - 4.5 | m | Part of the heterocyclic ring. |

| H-3 (CH₂) | 1.8 - 2.5 | m | Part of the heterocyclic ring. |

| OH | Variable | s (singlet, broad) | Position and appearance can vary with concentration and solvent. |

Note: These are general ranges and can vary based on the specific substitution and solvent used.

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy is a powerful technique for elucidating the carbon framework of organic molecules. acenet.edu Since the natural abundance of ¹³C is low (about 1.1%), spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. bhu.ac.in This simplifies the spectrum and allows for the direct counting of non-equivalent carbon atoms in the molecule. savemyexams.com

The chemical shifts in a ¹³C NMR spectrum provide information about the hybridization and chemical environment of each carbon atom. bhu.ac.in For this compound, distinct signals are expected for the aromatic carbons, the carbons of the heterocyclic ring, and the carbon bearing the fluorine substituent. The carbon attached to the electronegative fluorine atom will experience a significant downfield shift. Similarly, carbons bonded to oxygen (C4 and the ether linkage) will also be deshielded and appear at higher chemical shift values. The positions of the aromatic carbon signals are influenced by the fluorine substituent.

Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| C=C (Aromatic) | 110 - 160 | The carbon bearing the fluorine (C5) will show a large downfield shift and a characteristic C-F coupling. |

| C4 (CH-OH) | 60 - 75 | Carbon attached to the hydroxyl group. |

| C2 (O-CH₂) | 60 - 70 | Carbon adjacent to the ether oxygen. |

| C3 (CH₂) | 20 - 40 | Aliphatic carbon in the heterocyclic ring. |

Note: These are estimated ranges. Actual values depend on the solvent and specific electronic effects.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Proximity and Bonding

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. huji.ac.il The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to strong and sharp NMR signals. The chemical shift range for ¹⁹F is much wider than for ¹H, which enhances the resolution and sensitivity to subtle changes in the fluorine's electronic environment. beilstein-journals.org

The ¹⁹F NMR spectrum of this compound will show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to nearby protons (H-F coupling), providing valuable information about the proximity of the fluorine atom to specific hydrogen atoms in the molecule. This can be particularly useful in confirming the position of the fluorine substituent on the chroman ring system. The magnitude of the coupling constants can help to deduce through-bond and through-space interactions. huji.ac.il Analysis of the ¹⁹F NMR spectrum can also be used to study interactions with other molecules or changes in conformation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of this compound and for identifying and quantifying impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. americanpharmaceuticalreview.com By measuring the mass of the molecular ion of this compound with high precision (typically to four or five decimal places), its molecular formula can be unequivocally validated. This is a critical step in the characterization of a new or synthesized compound, as it distinguishes it from other compounds that may have the same nominal mass. Techniques like electrospray ionization (ESI) are often employed to generate the ions for analysis. copernicus.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Degradation Product Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. ijprajournal.com This technique is essential for impurity profiling and the analysis of degradation products in pharmaceutical substances. biomedres.us

In the context of this compound, an LC method would first be developed to separate the main compound from any potential impurities, such as starting materials, byproducts from the synthesis, or products formed during storage (degradation products). chimia.chlcms.cz The separated components then enter the mass spectrometer. The MS can be operated in full-scan mode to detect all ions within a certain mass range, providing the molecular weights of the impurities. For structural elucidation of these low-level components, tandem mass spectrometry (MS/MS) is employed. americanpharmaceuticalreview.com In an MS/MS experiment, an ion of interest (a potential impurity) is selected, fragmented, and the resulting fragment ions are analyzed. By comparing the fragmentation pattern of the impurity with that of the main compound, the structure of the impurity can often be deduced. This is a crucial aspect of quality control in pharmaceutical development. ijprajournal.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides profound insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds. libretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. innovatechlabs.comrtilab.com It operates by measuring the absorption of infrared radiation by a sample, which induces molecular vibrations. innovatechlabs.comazooptics.com The resulting spectrum is a unique molecular fingerprint, with specific absorption bands corresponding to particular functional groups. rtilab.comazooptics.com

For this compound, the FTIR spectrum is expected to exhibit characteristic absorption bands that confirm its key structural features. The interpretation of the spectrum involves analyzing the number and position of these bands. upi.edu A complex spectrum with multiple absorption bands is indicative of a molecule with several functional groups, such as this compound. upi.edu

Key Spectral Regions and Expected Functional Groups:

O-H Stretching: A broad absorption band is anticipated in the region of 3650-3250 cm⁻¹, characteristic of the hydroxyl (-OH) group, likely involved in hydrogen bonding. upi.edu The presence of this band is a primary indicator of the "ol" (alcohol) functionality in the compound's name.

C-H Stretching: Bands just below 3000 cm⁻¹ are expected, corresponding to the stretching vibrations of C-H bonds in the aliphatic portion of the chroman ring. upi.edu

Aromatic C=C Stretching: The presence of the benzene (B151609) ring within the chroman structure would give rise to absorption peaks in the 1600-1450 cm⁻¹ region. mdpi.com

C-O Stretching: A strong absorption band in the 1260-1000 cm⁻¹ range would indicate the C-O stretching of the alcohol and the ether linkage within the chroman ring.

C-F Stretching: The presence of the fluorine atom attached to the chroman ring is expected to produce a characteristic absorption band, typically in the 1400-1000 cm⁻¹ region.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (-OH) | 3650 - 3250 | Stretching, broad |

| Aliphatic C-H | < 3000 | Stretching, narrow |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-O (alcohol, ether) | 1260 - 1000 | Stretching, strong |

Raman Spectroscopy for Molecular Fingerprinting and Polymorphic Content Analysis

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides a unique "fingerprint" of a molecule. thermofisher.comspectroscopyonline.comwikipedia.org It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. wikipedia.org The resulting energy shifts in the scattered photons correspond to the vibrational modes of the molecule. wikipedia.org This technique is particularly valuable for analyzing both qualitative and quantitative aspects of a sample's composition. thermofisher.com

For this compound, Raman spectroscopy offers several advantages:

Molecular Fingerprinting: The Raman spectrum of this compound provides a highly specific fingerprint, enabling its identification and differentiation from other related compounds. thermofisher.comwikipedia.orgriverd.com The fingerprint region (typically 1500-500 cm⁻¹) is rich in information about the skeletal vibrations of the chroman ring system. wikipedia.org

Polymorphic Content Analysis: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. nicoletcz.czazom.com Raman spectroscopy is a powerful tool for identifying and quantifying different polymorphic forms of a substance. nicoletcz.czscielo.brresearchgate.net Different polymorphs of this compound would exhibit distinct Raman spectra due to differences in their crystal lattice structures and intermolecular interactions. americanpharmaceuticalreview.com This is crucial for ensuring the consistency and quality of the compound. The technique can differentiate between polymorphs, salts, co-crystals, solvates, and hydrates. nicoletcz.cz

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis of this compound, confirming its functional groups and providing detailed information about its molecular structure and solid-state properties. americanpharmaceuticalreview.com

Chiral Analysis and Stereochemical Characterization

The 4-position of the chroman ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. Characterizing the stereochemistry of chiral compounds is critical, as different enantiomers can exhibit distinct biological activities. chromatographyonline.com

Polarimetry for Optical Rotation Measurement and Enantiomeric Composition Assessment

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound. When plane-polarized light is passed through a solution containing a chiral substance, the plane of polarization is rotated. The angle of this rotation is specific to the enantiomer and its concentration.

For this compound, polarimetry can be used to:

Determine the direction and magnitude of optical rotation: This provides a characteristic physical property for a specific enantiomer.

Assess enantiomeric composition: By comparing the measured optical rotation of a sample to the known rotation of the pure enantiomer, the enantiomeric excess (ee) can be estimated. A racemic mixture (equal amounts of both enantiomers) will exhibit no optical rotation.

While polarimetry is a valuable tool, it is often used in conjunction with other techniques for a more precise determination of enantiomeric purity.

Chiral Chromatography (e.g., Supercritical Fluid Chromatography, SFC) for Enantiomeric Purity

Chiral chromatography is the most widely used and accurate method for separating and quantifying the enantiomers of a chiral compound. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry. shimadzu.comamericanpharmaceuticalreview.comwaters.com SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.comwaters.com

Advantages of SFC for chiral analysis of this compound include:

High Efficiency and Speed: The low viscosity and high diffusivity of supercritical CO2 allow for faster separations compared to traditional high-performance liquid chromatography (HPLC). chromatographyonline.comwaters.com

Reduced Solvent Consumption: Using CO2 as the primary mobile phase makes SFC a "greener" and more environmentally friendly technique. americanpharmaceuticalreview.comwaters.com

Enhanced Selectivity: SFC can often provide different or improved chiral selectivity compared to other chromatographic methods. chromatographyonline.com

In a typical chiral SFC analysis of this compound, the sample is injected into the system and passes through a column packed with a chiral stationary phase. The two enantiomers will elute at different times, and their respective peak areas can be used to determine the enantiomeric purity with high accuracy. americanpharmaceuticalreview.com

Table 2: Comparison of Chiral Analysis Techniques for this compound

| Technique | Principle | Information Obtained | Advantages | Limitations |

|---|---|---|---|---|

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Optical rotation, estimation of enantiomeric excess. | Simple, rapid. | Less accurate for high enantiomeric purities, requires known specific rotation of pure enantiomer. |

| Chiral SFC | Differential interaction of enantiomers with a chiral stationary phase in a supercritical fluid mobile phase. | Accurate quantification of enantiomeric purity (ee), separation of enantiomers. | High resolution, fast analysis, reduced solvent use. chromatographyonline.comamericanpharmaceuticalreview.comwaters.com | Higher initial instrument cost. chromatographyonline.com |

Chemometric and Multivariate Statistical Analysis of Spectroscopic Data

The large and complex datasets generated by spectroscopic techniques like FTIR and Raman often require advanced data analysis methods to extract the most meaningful information. numberanalytics.comfelixinstruments.com Chemometrics, the application of statistical and mathematical methods to chemical data, plays a crucial role in this process. numberanalytics.comnih.gov

For the analysis of this compound spectroscopic data, multivariate statistical methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed. diva-portal.orgmdpi.com

Principal Component Analysis (PCA): PCA is an exploratory data analysis tool that can be used to identify patterns and groupings within a set of spectra. mdpi.com For instance, if multiple batches of this compound are analyzed, PCA can help to visualize any batch-to-batch variations or identify outlier samples. americanpharmaceuticalreview.com

Partial Least Squares (PLS) Regression: PLS is a regression technique that can be used to build a predictive model correlating spectroscopic data with a specific property of the sample, such as the concentration of a particular polymorph or the enantiomeric excess. numberanalytics.com

By applying these chemometric tools, it is possible to:

Enhance the interpretation of complex spectra. numberanalytics.com

Improve the accuracy of quantitative analysis. numberanalytics.com

Develop robust methods for quality control and process monitoring. spectroscopyonline.com

The integration of advanced spectroscopic techniques with powerful chemometric analysis provides a comprehensive framework for the thorough characterization of this compound, ensuring its identity, purity, and quality.

Wavelength Correlation for Material Identification

The analysis of spectral data from a range of chromanol derivatives allows for the development of correlation tables that link specific spectral bands to structural motifs. For example, in the Raman spectra of compounds containing a chromanol ring, specific bands can be assigned to vibrations of the heterocyclic ring, the aromatic moiety, and the hydroxyl group. The introduction of a fluorine atom, as in this compound, would be expected to cause shifts in the vibrational frequencies of the adjacent C-H and C-C bonds, as well as introducing a characteristic C-F stretching vibration.

A hypothetical correlation table for identifying key structural features of this compound using Raman spectroscopy is presented below. This table is based on typical vibrational frequencies observed for related organic compounds.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Relevance to this compound Structure |

| ~3400 | O-H stretching | Indicates the presence of the hydroxyl group at the 4-position. |

| ~3060 | Aromatic C-H stretching | Confirms the presence of the benzene ring part of the chroman structure. |

| ~2935 | Aliphatic C-H stretching | Corresponds to the CH2 groups in the dihydropyran ring. |

| ~1615 | Aromatic C=C stretching | Characteristic of the benzene ring vibrations. |

| ~1250 | C-O-C asymmetric stretching | Relates to the ether linkage within the chroman ring. |

| ~1100 | C-F stretching | A key indicator for the fluorine substituent at the 5-position. |

| ~850 | Aromatic C-H out-of-plane bending | Provides information about the substitution pattern on the aromatic ring. |

By comparing the experimental spectrum of an unknown sample to a library of known compounds and using such correlation tables, the identity of this compound can be confidently established.

Principal Component Analysis (PCA) for Data Exploration and Variation Investigation

Principal Component Analysis (PCA) is a powerful unsupervised statistical method used to simplify the complexity of high-dimensional datasets, such as those obtained from spectroscopic measurements. frontiersin.org PCA reduces the number of variables to a few "principal components" (PCs) that capture the majority of the variance in the data. researchgate.net This technique is particularly useful for exploring the natural clustering of samples and identifying the main sources of variation without prior knowledge of the sample classes. frontiersin.orgresearchgate.net

In the context of this compound analysis, PCA can be applied to spectroscopic data (e.g., UV-Vis, NIR, Raman, or Mass Spectrometry) from multiple batches of synthesis or from degradation studies. The resulting scores plot from a PCA can reveal groupings of samples based on their spectral similarities, which may correspond to differences in purity, isomeric ratio, or the presence of impurities. The corresponding loadings plot identifies the specific wavelengths or mass-to-charge ratios that are most influential in differentiating between the sample groups. frontiersin.org

For example, a PCA could be performed on the Raman spectra of different production batches of this compound. The first principal component (PC1) might separate batches based on the concentration of the active ingredient, while the second principal component (PC2) could be related to the presence of a specific impurity or a starting material.

A hypothetical PCA scores plot for the analysis of different batches of this compound is shown below. In this example, most batches cluster together, indicating high consistency, while a few outlier batches are clearly separated, suggesting a deviation in the manufacturing process.

| Batch ID | PC1 Score | PC2 Score |

| B001 | 1.2 | 0.5 |

| B002 | 1.5 | 0.3 |

| B003 | 5.8 | -4.1 |

| B004 | 1.1 | 0.6 |

| B005 | -2.3 | 3.9 |

| B006 | 1.6 | 0.2 |

The analysis of the corresponding loadings plot would then highlight the spectral regions responsible for this separation, guiding further investigation into the cause of the variation in the outlier batches.

Partial Least Squares Discriminant Analysis (PLS-DA) for Qualitative Discrimination

Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification method that is a variant of Partial Least Squares (PLS) regression. electronicsandbooks.comnih.gov It is particularly well-suited for analyzing datasets with more variables than observations and where variables are highly collinear, which is common in spectroscopic data. electronicsandbooks.comspectroscopyonline.com PLS-DA aims to find a model that separates different classes of samples by maximizing the covariance between the spectral data and a response variable that encodes the class membership. electronicsandbooks.com

This technique can be used for the qualitative discrimination of this compound from its related impurities or other chromanol derivatives. For example, a PLS-DA model could be trained with the spectroscopic data of pure this compound and samples containing known impurities. The model could then be used to classify new, unknown samples as either "pure" or "impure."

The performance of a PLS-DA model is often visualized using a scores plot, which shows the separation between the different classes. A well-performing model will show distinct clustering of the different classes with minimal overlap.

Consider a study where PLS-DA is used to discriminate between this compound and its precursor, 5-Fluorochroman-4-one, based on their IR spectra. A PLS-DA model would be built using the spectra of pure samples of each compound. The model's ability to correctly classify new samples would then be validated.

A hypothetical classification table from a PLS-DA model is presented below, demonstrating the model's performance in discriminating between the two compounds.

| Sample ID | True Class | Predicted Class |

| S01 | This compound | This compound |

| S02 | This compound | This compound |

| S03 | 5-Fluorochroman-4-one | 5-Fluorochroman-4-one |

| S04 | This compound | This compound |

| S05 | 5-Fluorochroman-4-one | 5-Fluorochroman-4-one |

| S06 | 5-Fluorochroman-4-one | 5-Fluorochroman-4-one |

The successful application of PLS-DA provides a rapid and reliable method for the quality control of this compound, ensuring the absence of significant levels of key impurities.

Medicinal Chemistry and Preclinical Biological Investigations of Fluorochroman 4 Ol Analogs

Structure-Activity Relationship (SAR) Studies of Fluorochroman-4-ol Derivatives

The chroman-4-ol scaffold serves as a versatile template in medicinal chemistry, and the introduction of fluorine atoms can significantly modulate a compound's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on fluorochroman-4-ol derivatives have been instrumental in optimizing ligand-target interactions and enhancing therapeutic potential.

Positional and Substituent Effects on Bioactivity Profiles

The placement and nature of substituents on the fluorochroman-4-ol core are critical determinants of bioactivity and selectivity. Research into various analogs has revealed that even minor structural modifications can lead to substantial changes in pharmacological profiles.

The fluorine atoms in a compound like (R)-5,7-Difluorochroman-4-ol are noted to increase lipophilicity and chemical stability, which are advantageous characteristics in the design of pharmacologically active molecules. nbinno.com These substitutions are believed to enhance binding affinity to specific enzymes and receptors. Studies on a series of 6-fluorochroman (B116937) derivatives explored modifications at other positions. It was found that introducing an oxo or an optically active hydroxy group at the C-4 position of the chroman ring was effective in improving receptor selectivity for the 5-HT1A receptor. nih.gov

Table 1: Positional and Substituent Effects in Fluorochroman Analogs This table is interactive and can be sorted by column.

| Compound Class | Position of Fluorine | C-4 Substituent | Observed Effect on Bioactivity | Target Receptor/Enzyme |

|---|---|---|---|---|

| 5,7-Difluorochroman | 5 and 7 | Hydroxyl (-OH) | Enhanced binding affinity and stability nbinno.com | H+/K+-ATPase |

| 6-Fluorochroman | 6 | Oxo (=O) | Ameliorated receptor selectivity nih.gov | 5-HT1A Receptor nih.gov |

Stereochemical Requirements for Ligand-Target Interactions

Chirality plays a pivotal role in the interaction between a ligand and its biological target. For fluorochroman-4-ol derivatives, the stereochemistry at the C-4 position, which bears the hydroxyl group, is a critical factor for biological activity.

The specific designation of (R)-5,7-Difluorochroman-4-ol indicates the presence of a specific enantiomer. nbinno.com This chirality suggests that the compound may interact selectively with its biological targets, as the spatial arrangement of the hydroxyl group is crucial for forming specific hydrogen bonds and other interactions within a binding site. nbinno.com The synthesis of such compounds requires precise control to achieve the desired stereochemistry, underscoring the high dependence of biological activity on the specific enantiomeric form. nbinno.com The investigation of optically active hydroxy moieties at the C-4 position in other fluorochroman analogs further confirms that stereochemistry is a key element in achieving desired pharmacological effects, such as receptor selectivity. nih.gov

Enzyme Inhibition and Modulatory Effects

Fluorochroman-4-ol analogs have been investigated for their ability to inhibit or modulate the activity of various enzymes, which is central to their therapeutic potential.

Investigations into Enzyme Binding Sites and Mechanisms of Inactivation (e.g., irreversible, competitive)

Derivatives of fluorochroman-4-ol have been identified as potent enzyme inhibitors that can act through different mechanisms. A prominent example is (R)-5,7-Difluorochroman-4-ol, which functions as a potent inhibitor of gastric H+/K+-ATPase. Studies on related classes of H+/K+-ATPase inhibitors, such as certain quinazolines, show that they act as K+-competitive inhibitors. nih.gov This suggests that these compounds likely bind to the potassium-binding site of the enzyme, thereby preventing its normal function in a competitive manner. nih.gov

While specific mechanistic studies on fluorochroman-4-ol are detailed for H+/K+-ATPase, other complex mechanisms are explored for different enzyme inhibitors. For instance, some mechanism-based inactivators operate via an enamine mechanism, where the inhibitor is converted by the enzyme's catalytic machinery into a reactive species that then forms a covalent bond, leading to inactivation. researchgate.net Such investigations into binding modes and inactivation pathways are crucial for understanding the molecular basis of a compound's activity and for designing more selective inhibitors. researchgate.net

Cytochrome P450 (CYP) Enzyme Interaction Studies

The cytochrome P450 (CYP) family of enzymes is central to drug metabolism, responsible for the biotransformation of a vast majority of xenobiotics. nih.govresearchgate.net The primary isoforms involved in the metabolism of most marketed drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4/5. nih.govkoreascience.kr Any pharmacologically active compound, including fluorochroman-4-ol derivatives, has the potential to act as a substrate, inhibitor, or inducer of these enzymes.

Such interactions are a critical aspect of preclinical investigation, as they can lead to significant drug-drug interactions, potentially altering a drug's efficacy or leading to adverse effects. researchgate.netkoreascience.kr Inhibition of a specific CYP enzyme can slow the metabolism of a co-administered drug, leading to higher plasma concentrations, while induction can accelerate metabolism, potentially reducing therapeutic effect. koreascience.kr Therefore, comprehensive in vitro and in vivo studies to characterize the interaction profile of 5-Fluorochroman-4-ol analogs with key CYP isozymes are a standard and necessary component of their development as therapeutic agents.

Targeting Specific Biochemical Pathways (e.g., H+/K+-ATPase, Mevalonate Pathway)

The therapeutic utility of fluorochroman-4-ol analogs often stems from their ability to selectively target and inhibit key enzymes within specific biochemical pathways.

A clear example is the targeting of the H+/K+-ATPase pathway. The compound (R)-5,7-Difluorochroman-4-ol is a potent inhibitor of gastric H+/K+-ATPase, the enzyme that functions as the proton pump of the stomach and is essential for gastric acid production. By inhibiting this enzyme, the compound can effectively block the final step of acid secretion, making it relevant for conditions related to gastric acid. nbinno.com This compound serves as a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker (P-CAB). nbinno.com The ability to selectively inhibit this specific proton pump demonstrates the potential of the fluorochroman-4-ol scaffold in designing targeted pathway inhibitors.

Molecular Mechanism of Action Elucidation

The investigation into the molecular mechanism of action for this compound and its analogs involves a detailed examination of how these molecules interact with biological systems at a molecular level. This encompasses the strategic design of these compounds to engage specific targets and the subsequent exploration of the cellular and pathway-level consequences of these interactions.

The design of ligands based on the fluorochroman-4-ol scaffold is a strategic process rooted in the principles of medicinal chemistry. The core structure is versatile and can be modified to target a range of biological macromolecules. The inclusion of fluorine atoms is a key design element, as fluorine's unique properties—such as high electronegativity, small size, and ability to form strong bonds with carbon—can significantly enhance a molecule's pharmacological profile. nbinno.com These properties can improve metabolic stability, binding affinity, and lipophilicity, which are advantageous in drug design. nbinno.com

A prominent example of molecular targeting with a related structure is (R)-5,7-Difluorochroman-4-ol, a key intermediate in the synthesis of Tegoprazan. nbinno.com Tegoprazan is a potassium-competitive acid blocker (P-CAB) that targets the gastric H+/K+-ATPase enzyme, which is central to the mechanism of gastric acid secretion. nbinno.com In this context, the difluorochroman moiety is integral to the ligand's ability to effectively bind to and inhibit the proton pump.

Furthermore, modifications to the fluorochroman skeleton have been explored to target other receptors. For instance, a series of 6-fluorochroman derivatives were designed and evaluated as antagonists for the 5-HT1A serotonin (B10506) receptor. nih.gov In this research, the introduction of an optically active hydroxyl group at the C-4 position—creating a chroman-4-ol structure—was found to be effective in improving receptor selectivity over other receptors like α1-adrenergic and D2-dopaminergic receptors. nih.gov These examples highlight a core strategy in ligand design: using the fluorochroman-4-ol scaffold as a template and systematically modifying its substituents to achieve high affinity and selectivity for a desired biological target.

Table 1: Molecular Targeting Strategies for Fluorochroman Analogs

| Target | Analog Class | Design Rationale | Therapeutic Area |

|---|---|---|---|

| Gastric H+/K+-ATPase | (R)-5,7-Difluorochroman-4-ol derivatives | Inhibition of the proton pump for acid reduction. nbinno.com | Gastrointestinal Disorders nbinno.com |

Once a fluorochroman-4-ol analog binds to its molecular target, it initiates a cascade of events that manifest as a specific cellular effect. The nature of this effect is entirely dependent on the target and the pathway it regulates.

In the case of H+/K+-ATPase inhibition by Tegoprazan (synthesized from a fluorochroman-4-ol intermediate), the direct molecular action is the blockage of the proton pump in gastric parietal cells. This interference with the final step of the acid secretion pathway leads to a potent and sustained reduction in gastric acid levels. The cellular effect is a decrease in the proton concentration within the gastric lumen.

For 5-HT1A receptor antagonists derived from the 6-fluorochroman scaffold, the mechanism involves blocking the receptor from being activated by its endogenous ligand, serotonin. nih.gov The antagonist activity was confirmed in forskolin-stimulated adenylate cyclase assays, demonstrating that the compounds could counteract the effects of a 5-HT1A agonist. nih.gov This modulation of the serotonergic pathway can influence various neurological processes and behaviors. nih.gov

An important aspect of a compound's journey to its target is its interaction with transport proteins in the bloodstream. Plasma proteins, particularly serum albumin, can bind to drugs and affect their distribution and availability. nih.gov While direct protein binding studies for this compound are not detailed in the provided results, studies on the structurally related antineoplastic drug 5-Fluorouracil (5-FU) show that it binds to human serum albumin (HSA). nih.gov Spectroscopic analysis revealed that 5-FU has at least one binding site on HSA, and this interaction is crucial as it pertains to the drug's transport in the serum. nih.gov It is plausible that fluorochroman-4-ol analogs would also interact with serum albumins, which could act as carrier proteins to deliver them to target tissues. researchgate.net

Computational Chemistry and Molecular Modeling

Computational techniques are indispensable tools in modern drug discovery, allowing researchers to predict and analyze the behavior of molecules like this compound at an atomic level. These methods accelerate the design and optimization of new drug candidates.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This simulation helps elucidate the binding mode and estimate the strength of the interaction, often quantified as a binding affinity or docking score. nih.gov For analogs of this compound, docking studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov

For example, in a study of azolyl-2H-chroman-4-ones, which share the core chroman-4-one precursor structure, molecular docking was used to evaluate their potential as antifungal and antibacterial agents. nih.gov The simulations showed that the designed compounds had a high binding affinity with various fungal and bacterial protein targets, forming critical hydrogen bond and π-π interactions within the active sites. nih.gov Similarly, docking simulations for this compound analogs would focus on placing the ligand into the target's binding pocket. The hydroxyl group at the 4-position would be predicted to act as a hydrogen bond donor or acceptor, while the fluorinated aromatic ring could engage in hydrophobic and aromatic interactions with protein residues. mdpi.com These predictions are crucial for understanding the structural basis of activity and for designing new analogs with improved binding. nih.gov

Table 2: Illustrative Molecular Docking Simulation Results

| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| This compound | Hypothetical Kinase A | -8.5 | Tyr158, Asp210, Leu83 | H-bond with Asp210, Pi-Pi stacking with Tyr158 |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. core.ac.uk DFT calculations can provide deep insights into the reactivity of this compound by analyzing its molecular orbitals, charge distribution, and electrostatic potential. mdpi.com

DFT studies are valuable for understanding how the fluorine substituent influences the molecule's properties. The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can affect the molecule's reactivity and its ability to participate in certain interactions. researchgate.net Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT can be used to calculate bond lengths, vibrational frequencies, and other spectroscopic properties, which can be compared with experimental data to validate the computational model. core.ac.ukresearchgate.net For fluorinated compounds, DFT can accurately predict how fluorination alters the electronic landscape, providing a theoretical foundation for its observed effects on binding affinity and metabolic stability. mdpi.com

Table 3: Key Molecular Properties Predicted by DFT

| Property | Significance | Application to this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. mdpi.com | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Indicates electron-accepting ability. mdpi.com | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. mdpi.com | A larger gap suggests higher stability. |

| Molecular Electrostatic Potential | Maps charge distribution. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions for potential interactions. |

Predictive modeling is a cornerstone of modern drug discovery, integrating computational data to guide the design and optimization of lead compounds. nih.gov Structure-based drug design (SBDD) is a key strategy that leverages the three-dimensional structural information of a biological target to design molecules that are complementary in shape and chemistry. nih.govyoutube.com

The process begins with a "hit" compound, such as an active this compound analog identified through screening. Using SBDD, medicinal chemists and computational scientists work iteratively to optimize this lead. nih.gov Computational models are used to predict how modifications to the fluorochroman scaffold will affect its properties. For instance, models can predict changes in binding affinity, selectivity against off-targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. danaher.com

Lead optimization aims to enhance efficacy and drug-like characteristics while minimizing undesirable effects. danaher.com Strategies include modifying functional groups to improve solubility or metabolic stability, or altering the core structure to enhance target binding. danaher.com Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built from experimental data on a series of analogs to forecast the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.govdanaher.com This computational-driven approach ensures that synthesized compounds have a higher probability of success in becoming preclinical drug candidates.

Table 4: Strategies in Predictive Modeling and Lead Optimization

| Strategy | Goal | Computational Tools |

|---|---|---|

| Structure-Based Drug Design (SBDD) | Improve binding affinity and selectivity. youtube.com | Molecular Docking, Molecular Dynamics nih.gov |

| ADMET Prediction | Enhance pharmacokinetic profile and reduce toxicity. danaher.com | In silico ADMET models, Physicochemical property calculators frontiersin.orgnih.gov |

| QSAR Modeling | Predict biological activity of new analogs. | Statistical analysis, Machine learning models |

Preclinical Research Frameworks and Methodologies

The preclinical assessment of novel chemical entities like this compound and its analogs involves a structured approach to determine their therapeutic potential and to characterize their biological activity before any consideration for clinical development. This framework is designed to build a comprehensive profile of the compound, encompassing its mechanism of action, efficacy in disease models, and its behavior within a biological system.

The investigation typically begins with the synthesis of the target compound and a library of related analogs. For instance, the synthesis of a related compound, (R)-5,7-Difluorochroman-4-ol, is achieved through the asymmetric reduction of its corresponding ketone, 5,7-difluorochroman-4-one. nbinno.com This process requires precise control to ensure the desired stereochemistry, which is crucial as the biological activity of chiral compounds often depends on their specific enantiomeric form. nbinno.com This synthetic stage allows researchers to explore structure-activity relationships (SAR), identifying how modifications to the fluorochroman scaffold influence biological effects.

Once synthesized, these compounds enter a tiered screening process. Initial in vitro assays are used for high-throughput screening to identify promising candidates. These are followed by more complex cell-based assays and eventually in vivo studies in animal models to assess efficacy and pharmacokinetics.

In Vitro Assay Development for Mechanistic Evaluation

In vitro assays are fundamental for the initial characterization of the biological activity of this compound analogs at the molecular and cellular level. These controlled, test-tube or cell-culture-based experiments are essential for elucidating the mechanism of action and for initial screening of compound libraries.

A primary step involves target identification and engagement assays. If the compound is designed to interact with a specific receptor or enzyme, radioligand binding assays are commonly employed. For example, in the study of 6-fluorochroman derivatives, researchers used this method to determine the binding affinity of the compounds for the 5-HT1A receptor. This technique helps to quantify how strongly the compounds bind to their intended target and can also be used to assess selectivity by testing against other related and unrelated receptors.

Following binding assays, functional assays are conducted to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity. For G-protein coupled receptors, like the 5-HT1A receptor, forskolin-stimulated adenylate cyclase assays are a common method. These assays measure the production of cyclic AMP (cAMP), a secondary messenger, to determine if the compound inhibits or stimulates the receptor's signaling pathway.

The table below illustrates the types of in vitro assays that would be applied to evaluate a compound like this compound, based on methodologies used for similar structures.

| Assay Type | Purpose | Example Application for Fluorochroman Analogs |

| Radioligand Binding | To determine the affinity and selectivity of the compound for its target receptor(s). | Measuring the binding affinity of various fluorochroman derivatives to serotonin or other neurotransmitter receptors. |

| Enzyme Inhibition Assay | To quantify the inhibitory potency of the compound against a specific enzyme. | Assessing the ability of fluorochromanols to inhibit key enzymes involved in a particular disease pathway. |

| Cell-Based Functional Assay | To measure the functional consequence of target engagement in a cellular context (e.g., agonist or antagonist activity). | Using cells expressing a target receptor to measure changes in downstream signaling molecules (e.g., cAMP) upon compound application. |

| Cell Viability/Toxicity Assay | To determine the concentration at which the compound becomes toxic to cells, establishing a preliminary therapeutic window. | Exposing various cell lines (both healthy and diseased) to increasing concentrations of the fluorochroman analog and measuring cell survival. |

| Metabolic Stability Assay | To evaluate the compound's susceptibility to metabolism by liver enzymes (microsomes). The presence of fluorine can enhance metabolic stability. nih.govnih.gov | Incubating the compound with liver microsomes to determine its metabolic half-life. |

In Vivo Animal Models for Therapeutic Potential Evaluation (excluding clinical trial data)

Following promising in vitro results, the therapeutic potential of this compound analogs would be evaluated in in vivo animal models. These models are crucial for understanding how the compound behaves in a complex, living system and for providing proof-of-concept for its efficacy in a disease state. The choice of animal model is highly dependent on the therapeutic area being targeted.

Rodents, such as mice and rats, are the most commonly used species in preclinical drug screening due to their physiological similarities to humans and ease of handling. nih.gov For neurological disorders, for instance, specific behavioral and physiological models are employed. In the investigation of 6-fluorochroman derivatives as potential 5-HT1A antagonists, researchers used rat models to assess the compounds' effects on 8-OH-DPAT-induced behavioral and electrophysiological responses. This demonstrates the ability of the compounds to counteract the effects of a known 5-HT1A agonist in a living animal.

The table below outlines representative animal models that could be used to evaluate fluorochroman analogs for different potential therapeutic applications.

| Therapeutic Area | Animal Model | Endpoints Measured |

| Neuroscience | Forced Swim Test / Tail Suspension Test (Rodents): Models of depressive-like behavior. | Immobility time, struggling behavior. |

| Elevated Plus Maze (Rodents): Model for anxiety-like behavior. | Time spent in open vs. closed arms. | |

| 8-OH-DPAT-Induced Behavioral Syndrome (Rats): Model to test for 5-HT1A receptor antagonist activity. | Assessment of specific behaviors such as flat body posture and forepaw treading. | |

| Oncology | Xenograft Models (Immunocompromised Mice): Human tumor cells are implanted to evaluate the anti-cancer effects of a compound. | Tumor growth inhibition, changes in tumor volume, survival rates. |

| Inflammatory Diseases | Collagen-Induced Arthritis (Mice): A model for rheumatoid arthritis. | Paw swelling, clinical arthritis score, inflammatory markers in blood and tissue. |

| Metabolic Disorders | db/db or ob/ob Mice: Genetic models of diabetes and obesity. | Blood glucose levels, insulin (B600854) sensitivity, body weight. |

Pharmacodynamic (PD) and Pharmacokinetic (PK) Characterization in Preclinical Settings

Pharmacodynamic (PD) and pharmacokinetic (PK) studies are essential components of preclinical evaluation. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes what the drug does to the body (the relationship between drug concentration and its effect).

Pharmacokinetic (PK) studies would involve administering this compound or its analogs to animal models, typically rats or mice, and then collecting blood samples at various time points. Analysis of these samples would determine key parameters such as:

Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Half-life (t½): The time it takes for the drug concentration in the plasma to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

The inclusion of fluorine atoms in a drug candidate is often intended to improve its pharmacokinetic profile, for example, by blocking metabolic sites and thereby increasing its half-life and metabolic stability. nih.govnih.gov

Pharmacodynamic (PD) studies aim to correlate the concentration of the compound at the site of action with its observed effect. This often involves measuring a biological marker (biomarker) of the drug's activity over time, alongside the PK measurements. For example, if a fluorochroman analog is being tested for its effect on a specific enzyme, the activity of that enzyme in tissue samples would be measured at different times after drug administration and correlated with the drug's concentration in those tissues.

The integration of PK and PD data (PK/PD modeling) is a critical step in optimizing dosing regimens for further studies and in predicting the potential for therapeutic success.

Emerging Research Frontiers and Future Perspectives for 5 Fluorochroman 4 Ol

Innovations in Asymmetric Synthesis and Catalyst Development

The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. nih.gov Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiopure 5-Fluorochroman-4-ol is of paramount importance. Recent innovations in asymmetric synthesis have focused on the development of novel catalysts and synthetic strategies to achieve high yields and enantioselectivities.

One promising approach is the asymmetric hydrogenation of 5-fluorochroman-4-one , the corresponding ketone precursor. This transformation can be achieved using chiral metal complexes as catalysts. For instance, chiral ruthenium and rhodium complexes have been successfully employed in the asymmetric hydrogenation of related chromanones, affording the desired chromanols with high enantiomeric excess (ee). nih.gov The fluorine substituent at the 5-position can influence the electronic properties of the carbonyl group, potentially impacting the efficiency and stereoselectivity of the reduction. Therefore, catalyst design and optimization are crucial for achieving high performance in the synthesis of this compound. A significant advancement in this area is the use of chiral Frustrated Lewis Pairs (FLPs) as metal-free catalysts for the asymmetric hydrogenation of fluorinated chromones, which has yielded optically active 3-fluorochroman-4-ones in high yields and with up to 88% ee. rsc.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral molecules. scienceopen.comnih.govmdpi.com Chiral organocatalysts, such as proline and its derivatives, can catalyze the asymmetric reduction of prochiral ketones, offering a metal-free and often more environmentally benign alternative to transition metal catalysis. The enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through an organo-tandem reaction, yielding products with excellent outcomes (up to >99% ee). rsc.orgresearchgate.net The application of organocatalysis to the synthesis of this compound is an active area of research, with the potential for developing highly efficient and scalable processes.

Biocatalysis , utilizing enzymes such as ketoreductases (KREDs), presents another innovative and sustainable approach to chiral alcohol synthesis. nih.govresearchgate.netfao.org KREDs can exhibit exquisite stereoselectivity, often producing the desired enantiomer with near-perfect enantiomeric excess. The reduction of 5-fluorochroman-4-one using a suitable KRED could provide a direct and highly efficient route to enantiopure this compound. The development of robust and reusable biocatalysts through enzyme engineering and immobilization techniques is a key focus for industrial applications.

| Catalyst Type | Example Catalyst/System | Precursor | Product | Key Advantages |

| Metal Catalysis | Chiral Rhodium or Iridium complexes | 5-Fluorochroman-4-one | (R)- or (S)-5-Fluorochroman-4-ol | High enantioselectivity and turnover numbers. |

| Organocatalysis | Chiral amine catalysts | 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Fluorinated tricyclic chromanones | Metal-free, environmentally benign, high enantioselectivity. rsc.orgresearchgate.net |